molecular formula C17H23N3O3 B3823747 4-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

4-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B3823747
M. Wt: 317.4 g/mol
InChI Key: YALRGVFELUCYLI-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a methoxymethyl group and a 1,2,4-oxadiazole ring attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the methoxyphenyl group: The oxadiazole ring is then functionalized with a methoxyphenyl group through a nucleophilic aromatic substitution reaction.

    Formation of the piperidine ring: The piperidine ring is synthesized separately, often starting from a suitable amine and undergoing cyclization.

    Final coupling: The methoxymethyl group is introduced, and the piperidine ring is coupled with the oxadiazole derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Methoxyphenyl aldehydes or acids.

    Reduction: Amines or hydroxyl derivatives.

    Substitution: Thiomethyl or aminomethyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific receptors or enzymes.

Medicine

    Therapeutics: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 4-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-triazol-5-yl]methyl}piperidine: Similar structure but with a triazole ring instead of an oxadiazole ring.

    4-(Methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}piperidine: Similar structure but with a thiadiazole ring.

Uniqueness

The presence of the 1,2,4-oxadiazole ring in 4-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine imparts unique electronic properties and reactivity compared to its triazole and thiadiazole analogs. This can influence its binding affinity and specificity in biological systems, making it a valuable compound for targeted drug design and other applications.

Properties

IUPAC Name

5-[[4-(methoxymethyl)piperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-21-12-13-7-9-20(10-8-13)11-16-18-17(19-23-16)14-3-5-15(22-2)6-4-14/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALRGVFELUCYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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